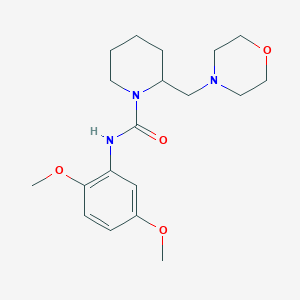

N-(2,5-dimethoxyphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N-(2,5-Dimethoxyphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide involves intricate chemical reactions, often requiring multiple steps including cyclization, substitution, and amidation processes. For example, the synthesis of related piperidine and morpholine derivatives involves reacting specific precursors like amino-thiophenes or indanones with reagents that introduce the desired functional groups, under controlled conditions to achieve high yield and purity (Boyd, Norris, & Lindley, 1976).

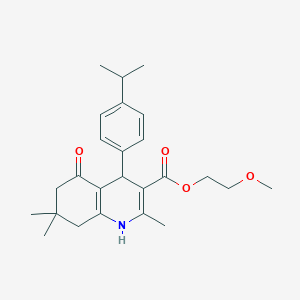

Molecular Structure Analysis

The molecular structure of compounds akin to N-(2,5-Dimethoxyphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide is characterized by complex interactions between its various functional groups. X-ray crystallography and NMR techniques are commonly used to determine the spatial arrangement of atoms within the molecule, revealing insights into its three-dimensional conformation and potential for intermolecular interactions. These studies can highlight the compound's stereochemistry and the influence of its structural elements on its physical and chemical properties (Amirnasr et al., 2001).

Chemical Reactions and Properties

Compounds like N-(2,5-Dimethoxyphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide can undergo various chemical reactions, influenced by their functional groups. These may include nucleophilic substitution reactions at the piperidine nitrogen, electrophilic aromatic substitution on the phenyl ring, and hydrolysis of the amide linkage. The compound's reactivity can provide insights into its potential applications in synthetic chemistry and drug development (Wagner, Vieweg, Prantz, & Leistner, 1993).

Wissenschaftliche Forschungsanwendungen

Molecular Interaction Studies

Research on compounds structurally similar to N-(2,5-dimethoxyphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has focused on their interactions with biological targets. For instance, studies on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) have provided insights into molecular interactions with the CB1 cannabinoid receptor. Through conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models, researchers have been able to deduce the steric and electrostatic requirements for binding to cannabinoid receptors, which are crucial for designing compounds with antagonist or inverse agonist activity (Shim et al., 2002).

Synthesis and Characterization of Novel Compounds

The synthesis of novel compounds for potential therapeutic applications is another area of research. A study on the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents demonstrates the chemical versatility of compounds with similar structural features. These compounds showed significant COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Pharmacological Applications

Pharmacological studies have also explored the use of structurally related compounds as antagonists or inverse agonists at cannabinoid receptors. For instance, SR141716A has been identified as an inverse agonist at the human cannabinoid CB1 receptor, contributing to our understanding of the pharmacological modulation of this receptor (Landsman et al., 1997). Such studies are pivotal in drug development, especially in targeting neurological and psychological disorders.

Eigenschaften

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(morpholin-4-ylmethyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O4/c1-24-16-6-7-18(25-2)17(13-16)20-19(23)22-8-4-3-5-15(22)14-21-9-11-26-12-10-21/h6-7,13,15H,3-5,8-12,14H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYJTLLCZNGUQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)N2CCCCC2CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxyphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5500991.png)

![3-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}pyridin-2-amine](/img/structure/B5501019.png)

![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501027.png)

![3-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}propyl acetate](/img/structure/B5501034.png)

![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide](/img/structure/B5501045.png)

![1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501102.png)